COX-2 Selectivity: 10-Fold Preference Over COX-1 Confirmed In Vitro
Feprazone demonstrates a 10-fold selectivity for COX-2 over COX-1 in vitro, a property that meaningfully differentiates it from non-selective NSAIDs such as aspirin, indomethacin, and meloxicam in the same assay system [1]. The concentration required for 50% inhibition of COX-2-mediated prostaglandin E2 (PGE2) production was determined to be 1.0 μmol·L⁻¹ in cultured mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). In contrast, significant inhibition of COX-1 (measured via 6-keto-PGF1α in bovine arterial endothelial cells) was only observed at the much higher concentration of 10.0 μmol·L⁻¹. The authors concluded that feprazone should exhibit lower gastrointestinal toxicity than aspirin, indomethacin, or meloxicam.
| Evidence Dimension | COX-2 vs COX-1 inhibition ratio in vitro |
|---|---|
| Target Compound Data | COX-2 IC50 = 1.0 μmol/L; COX-1 significant inhibition only at 10.0 μmol/L; ratio ≈ 10:1 |
| Comparator Or Baseline | Aspirin, indomethacin, meloxicam (non-selective or less COX-2-preferring NSAIDs; class-level baseline) |
| Quantified Difference | 10-fold selectivity for COX-2 over COX-1; comparator NSAIDs lack this degree of COX-2 preference |
| Conditions | Mouse peritoneal macrophage PGE2 assay (COX-2) and bovine arterial endothelial cell 6-keto-PGF1α assay (COX-1), LPS stimulation 1 mg·L⁻¹, radioimmunoassay detection |
Why This Matters
For research applications where reduced gastrointestinal toxicity risk is desired without loss of anti-inflammatory activity, feprazone's 10:1 COX-2/COX-1 selectivity provides a differentiated in vitro profile compared to non-selective NSAIDs.
- [1] Hou Q, Hu YF, Guo Y, Cheng GF, Zhang CY. Effects of Feprazone on Cyclooxygenase In Vitro. Acta Pharmaceutica Sinica. 2000;35(7):481-483. View Source
